molecular formula C8H11NO2 B164487 5-Amino-4-methoxy-2-methylphenol CAS No. 137290-78-9

5-Amino-4-methoxy-2-methylphenol

Cat. No. B164487
Key on ui cas rn: 137290-78-9
M. Wt: 153.18 g/mol
InChI Key: MUHQJMUYRYHUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05104414

Procedure details

320 mg of 10% palladium-on-carbon, 2.90 g (15.8 mmol) of 2-methyl-4-methoxy-5-nitrophenol and 75 ml of ethanol were fed into an autoclave (300 ml). The mixture was then hydrogenated at 50° C. under 50 kg/cm2 for 5 hours. After allowing to cool, the catalyst was filtered off and the solvent was distilled off under reduced pressure. Thus 19.0 g (12.4 mmol) of 2-methyl-4-methoxy-5-aminophenol was obtained in the form of brown crystals. The 1H-NMR spectra of this product showed no impurities. The yield was 78%.
Name
2-methyl-4-methoxy-5-nitrophenol
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
320 mg
Type
catalyst
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([N+:10]([O-])=O)=[CH:4][C:3]=1[OH:13]>[Pd].C(O)C>[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([NH2:10])=[CH:4][C:3]=1[OH:13]

Inputs

Step One
Name
2-methyl-4-methoxy-5-nitrophenol
Quantity
2.9 g
Type
reactant
Smiles
CC1=C(C=C(C(=C1)OC)[N+](=O)[O-])O
Step Two
Name
Quantity
320 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=C(C=C(C(=C1)OC)N)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.4 mmol
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.